2-(4-Boc-Aminopiperidino)pyridine
Overview
Description
2-(4-Boc-Aminopiperidino)pyridine, also known as tert-butyl 1-(2-pyridinyl)-4-piperidinylcarbamate, is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . This compound is characterized by the presence of a pyridine ring and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the amine group on the piperidine ring .
Mechanism of Action
Target of Action
2-(4-Boc-Aminopiperidino)pyridine is a chemical compound that is often used in the field of organic synthesis It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents like this compound interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in suzuki–miyaura coupling suggests it plays a role in the formation of new carbon–carbon bonds .
Action Environment
It is known that the compound should be stored at 4°c and protected from light .
Biochemical Analysis
Biochemical Properties
Compounds with a piperidine moiety, such as 2-(4-Boc-Aminopiperidino)pyridine, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Cellular Effects
Compounds with a piperidine moiety have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Compounds with a piperidine moiety have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Metabolic Pathways
Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .
Properties
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJUFYDZBYLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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